molecular formula C44H28N2O2 B13650116 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde

Cat. No.: B13650116
M. Wt: 616.7 g/mol
InChI Key: NMYQUJPHZWNUSX-UHFFFAOYSA-N
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Description

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is an organic compound that features a terephthalaldehyde core substituted with carbazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with terephthalaldehyde and carbazole derivatives.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

    Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.

    Temperature: The reaction temperature is typically maintained between 80-120°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde undergoes several types of chemical reactions:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: 2,5-bis(4-carbazol-9-ylphenyl)terephthalic acid.

    Reduction: 2,5-bis(4-carbazol-9-ylphenyl)terephthalyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde has several scientific research applications:

    Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.

    Photovoltaics: Employed in organic solar cells to improve charge carrier mobility.

    Sensors: Utilized in the fabrication of chemical sensors due to its fluorescent properties.

    Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.

Mechanism of Action

The mechanism by which 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde exerts its effects is primarily through its electronic structure. The carbazole groups enhance the compound’s ability to transport electrons, making it suitable for use in electronic devices. The molecular targets include various components of electronic circuits, where the compound facilitates charge transfer and improves device performance.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(octyloxy)terephthalaldehyde: Similar in structure but with octyloxy groups instead of carbazole groups.

    Terephthalaldehyde: The parent compound without any substituents.

    2,5-bis(diphenylamino)terephthalaldehyde: Features diphenylamino groups instead of carbazole groups.

Uniqueness

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is unique due to the presence of carbazole groups, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and organic solar cells.

Properties

Molecular Formula

C44H28N2O2

Molecular Weight

616.7 g/mol

IUPAC Name

2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde

InChI

InChI=1S/C44H28N2O2/c47-27-31-26-40(30-19-23-34(24-20-30)46-43-15-7-3-11-37(43)38-12-4-8-16-44(38)46)32(28-48)25-39(31)29-17-21-33(22-18-29)45-41-13-5-1-9-35(41)36-10-2-6-14-42(36)45/h1-28H

InChI Key

NMYQUJPHZWNUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=C(C=C5C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C=O

Origin of Product

United States

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